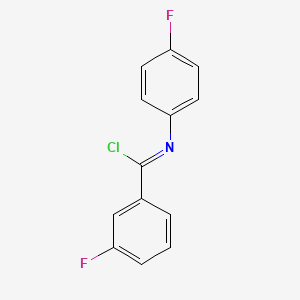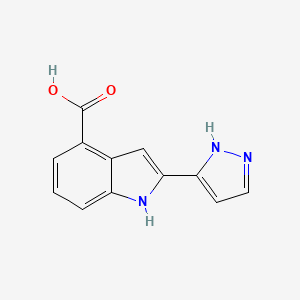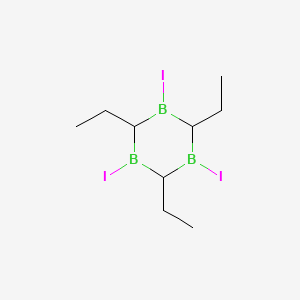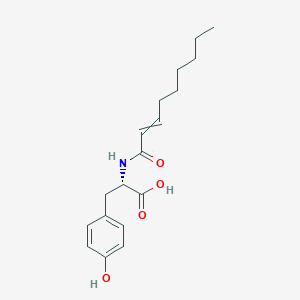
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-fluorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carboximidoyl chloride group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carboximidoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, although specific conditions and reagents for such transformations may vary.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically used in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed, depending on the desired oxidation state.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives, which may include carboxylic acids or other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the preparation of functional materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a single fluorine substituent.
4-Fluoroaniline: An aromatic amine with a fluorine substituent.
3-Fluorobenzoyl chloride: An aromatic carboximidoyl chloride with a fluorine substituent.
Uniqueness
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both fluorine atoms and the carboximidoyl chloride group, which confer specific reactivity and properties. This combination makes the compound valuable for various synthetic and research applications, distinguishing it from simpler fluorinated aromatic compounds.
Propiedades
Número CAS |
828263-99-6 |
|---|---|
Fórmula molecular |
C13H8ClF2N |
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
3-fluoro-N-(4-fluorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClF2N/c14-13(9-2-1-3-11(16)8-9)17-12-6-4-10(15)5-7-12/h1-8H |
Clave InChI |
LGKXFHFRUKPECC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=NC2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)

![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)

![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)

![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)

